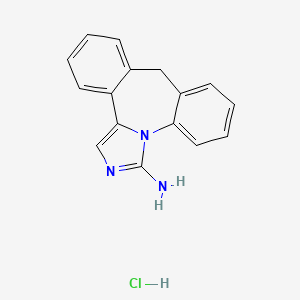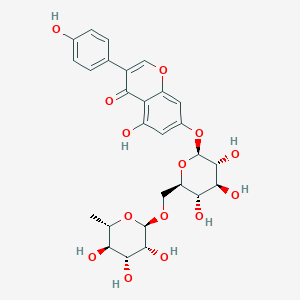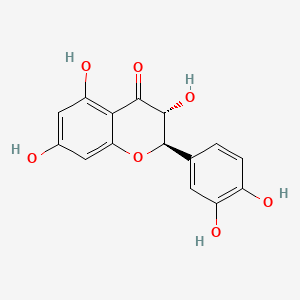
9,13b-Dehydro Epinastine Hydrochloride
概要
説明
9,13b-Dehydro Epinastine Hydrochloride is a metabolite of epinastine hydrochloride, a compound known for its antihistamine properties. It is chemically classified as 9H-Dibenzo[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride. This compound has a molecular formula of C16H14ClN3 and a molecular weight of 283.76
準備方法
The synthesis of 9,13b-Dehydro Epinastine Hydrochloride involves several steps, starting from the parent compound, epinastine hydrochloride. The synthetic route typically includes:
Oxidation: The parent compound undergoes oxidation to form the dehydro derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific oxidizing agents and solvents to ensure the desired product is obtained.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
9,13b-Dehydro Epinastine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for its synthesis from epinastine hydrochloride.
Reduction: The compound can be reduced back to its parent form under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
9,13b-Dehydro Epinastine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of epinastine and its metabolites.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
作用機序
The mechanism of action of 9,13b-Dehydro Epinastine Hydrochloride is similar to that of its parent compound, epinastine hydrochloride. It acts as an H1 histamine receptor antagonist, preventing histamine from binding to its receptors and thereby inhibiting the allergic response. The compound also stabilizes mast cells, preventing their degranulation and the subsequent release of proinflammatory mediators .
類似化合物との比較
9,13b-Dehydro Epinastine Hydrochloride can be compared with other similar compounds, such as:
Epinastine Hydrochloride: The parent compound, known for its antihistamine properties.
Desipramine Hydrochloride: Another compound with similar chemical structure but different pharmacological effects.
Olopatadine Hydrochloride: A related antihistamine used in the treatment of allergic conditions.
The uniqueness of this compound lies in its specific chemical structure and its role as a metabolite, which provides insights into the metabolic pathways and potential therapeutic applications of epinastine hydrochloride.
特性
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLHPLXKXXXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141342-70-3 | |
| Record name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141342-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












